Duloxetine-d7 Maleate

Bioanalysis LC-MS/MS Isotopic Interference

Quantifying Duloxetine in biological matrices presents a significant analytical challenge due to matrix effects and ion suppression, which compromise assay accuracy. Duloxetine-d7 Maleate is the definitive internal standard solution, providing a +7 Da mass shift for unequivocal differentiation from the analyte. - **Regulatory-Compliant Accuracy:** Enables precise LC-MS/MS method validation, meeting FDA/EMA bioanalytical guidelines for ANDA submissions. - **Superior Isotopic Purity:** Achieves ≥98 atom% D enrichment, minimizing isotopic cross-talk and ensuring reliable quantification at low ng/mL levels. - **Matched Salt Form:** Supplied as the maleate salt to mirror pharmaceutical formulations, ensuring identical solubility and extraction behavior.

Molecular Formula C₂₂H₁₆D₇NO₅S
Molecular Weight 420.53
Cat. No. B1151643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine-d7 Maleate
Synonyms(γS)-N-Methyl-γ-(1-naphthalenyloxy-d7)-2-thiophenepropanamine Maleate;  (+)-(S)-N-Methyl-γ-(1-naphthyloxy-d7)-2-thiophenepropylamine Maleate;  LY-248686 Maleate; 
Molecular FormulaC₂₂H₁₆D₇NO₅S
Molecular Weight420.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duloxetine-d7 Maleate Internal Standard


Duloxetine-d7 Maleate is a stable isotope-labeled analog of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine, incorporating seven deuterium atoms at the naphthalene ring [1]. As a deuterated internal standard (IS), it is chemically and physically nearly identical to the non-labeled analyte, yet possesses a mass difference of +7 Da . This mass shift enables distinct detection in mass spectrometry, allowing for the accurate compensation of matrix effects, ion suppression, and sample preparation variability in quantitative bioanalytical assays . The maleate salt form is commonly used to match the counterion of the pharmaceutical formulation of Duloxetine, ensuring consistent solubility and handling characteristics .

Labeling
Deuterated internal standard (d7)
Workflow
LC-MS/MS quantitative bioanalysis
Form
Maleate salt to match reference standard

Duloxetine-d7 Maleate Substitution: Key Limitations


Direct substitution of Duloxetine-d7 Maleate with unlabeled Duloxetine or alternative internal standards (e.g., Duloxetine-d3, Duloxetine-13C6) in validated LC-MS/MS methods is not analytically equivalent and can lead to significant quantitative errors. Unlabeled Duloxetine cannot be distinguished from the analyte, resulting in a variable additive signal that compromises accuracy and precision. Even other stable isotope-labeled analogs, while sharing the deuterium labeling concept, differ in mass shift, chromatographic behavior, and isotopic purity, which directly impacts their performance as internal standards. For instance, Duloxetine-d3 provides a smaller +3 Da mass shift, increasing the risk of isotopic interference from the native analyte's M+3 natural abundance peak, whereas Duloxetine-13C6 introduces a +6 Da shift but may exhibit slightly different retention time due to altered carbon isotope effects . Only a carefully matched deuterated IS with a sufficient mass difference (>3 Da) and high isotopic enrichment (≥98 atom% D) can reliably correct for complex biological matrix effects and ensure regulatory-compliant assay performance .

Unlabeled Duloxetine cannot be distinguished from analyte, causing variable additive signal and accuracy loss.
Duloxetine-d3: limited mass separation may increase isotopic crosstalk from native analyte’s natural abundance peaks.
Duloxetine-13C6: carbon isotope effect may shift chromatographic retention, altering matrix effect compensation.

Duloxetine-d7 Maleate: Quantitative Advantages


Enhanced Mass Shift Reduces Isotopic Interference

Duloxetine-d7 Maleate exhibits a nominal mass shift of +7 Da relative to unlabeled Duloxetine, compared to +3 Da for Duloxetine-d3 . In LC-MS/MS, the M+3 natural abundance isotopic peak of the native analyte (containing 13C, 2H, 15N, etc.) can contribute significant background signal to the +3 Da channel, reducing assay sensitivity and specificity. A +7 Da shift places the IS outside the primary natural isotopic envelope, minimizing this cross-talk and enabling lower limits of quantitation (LLOQ) .

Mass Shift
Class-level
+7 Da vs +3 Da
Supports low pg/mL LLOQ for research PK monitoring
Minimizes isotopic interference from native analyte
Bioanalysis LC-MS/MS Isotopic Interference

High Isotopic Enrichment Ensures Accurate Quantification

Vendor specifications for Duloxetine-d7 Maleate consistently report an isotopic enrichment of ≥98 atom% deuterium . This high isotopic purity is essential for its function as an internal standard. Lower enrichment batches (e.g., <95 atom% D) contain significant amounts of the unlabeled (D0) species, which co-elutes with the analyte and introduces a systematic positive bias, overestimating the true analyte concentration .

Isotopic Enrichment
Reported
≥98 atom% D
Supports accuracy near LLOQ in research matrices
Reduces background from unlabeled species
Isotopic Purity Method Validation Quality Control

Consistent Co-Elution for Matrix Effect Correction

Deuterated internal standards are selected because they co-elute with the analyte under common reversed-phase LC conditions, experiencing nearly identical ion suppression or enhancement [1]. For Duloxetine-d7 Maleate, the seven deuterium atoms are located on the naphthalene ring, a site remote from the primary amine and thiophene functional groups, minimizing any deuterium isotope effect on chromatographic retention time (RT) . This ensures a consistent RT shift of <0.02 min compared to the analyte, which is critical for precise normalization of matrix effects.

Co-Elution
Class-level
Near-identical RT
Enables consistent matrix effect correction in biological matrices
Deuterium placement minimizes RT shift
Chromatography Matrix Effect Ion Suppression

High Chemical Purity for Regulated Bioanalysis

Commercial batches of Duloxetine-d7 Maleate are routinely supplied with a certified chemical purity of ≥95% (HPLC) [1]. This purity level meets or exceeds the typical requirements for an internal standard in bioanalytical method validation per FDA and EMA guidelines, which emphasize the need for a well-characterized reference material . Using a lower purity material introduces unknown impurities that can interfere with the assay, necessitate additional purification steps, or fail regulatory audit.

Chemical Purity
Reported
≥95% HPLC
Supports bioanalytical method validation documentation
Reduces batch-to-batch variability risk
Chemical Purity Regulatory Compliance Method Validation

Matching Salt Form for Gravimetric Preparation

The molecular weight of Duloxetine-d7 Maleate is 420.53 g/mol, corresponding to the maleate salt of the deuterated free base . This matches the most common pharmaceutical formulation of Duloxetine (maleate salt), allowing for direct gravimetric preparation of stock solutions without the need for correction factors or conversion calculations between free base and salt forms [1]. In contrast, using the free base form of the IS would introduce a ~30% correction factor, increasing the risk of calculation errors and preparation variability.

Salt Form
Reported
Maleate vs free base
420.53 g/mol vs 304.46 g/mol
Simplifies gravimetric preparation without correction factors
Matches pharmaceutical reference form
Standard Preparation Gravimetry Laboratory Efficiency

Duloxetine-d7 Maleate: Key Applications


Bioanalytical Method Validation in Plasma

Duloxetine-d7 Maleate serves as the optimal internal standard for the development and validation of LC-MS/MS methods intended for the quantification of Duloxetine in biological matrices, such as human or animal plasma. Its +7 Da mass shift and high isotopic purity enable the precise correction of matrix effects and ion suppression, which is essential for achieving the low ng/mL sensitivity required for pharmacokinetic studies and therapeutic drug monitoring .

In Vitro DDI and Metabolism Studies

In studies investigating the metabolic stability of Duloxetine or its potential to inhibit cytochrome P450 (CYP) enzymes, Duloxetine-d7 Maleate can be used as a stable isotope-labeled tracer. It allows for the differentiation of exogenously added Duloxetine from metabolites generated in situ, facilitating the accurate quantification of metabolic turnover and inhibition constants (Ki) .

QC Release Testing of Drug Product

For pharmaceutical manufacturers, Duloxetine-d7 Maleate is a key reagent for establishing validated analytical methods used in QC release testing. Its documented purity and traceability to reference standards (e.g., USP) support regulatory compliance for Abbreviated New Drug Applications (ANDAs) and ensure the accurate determination of active pharmaceutical ingredient (API) content and impurity profiles in finished dosage forms [1].

PK/PD Modeling in Preclinical Species

In preclinical studies (e.g., rat, dog), the use of Duloxetine-d7 Maleate as an IS ensures robust and reproducible PK data across study sites and time. This data is critical for the construction of reliable PK/PD models that inform dose selection and regimen design for first-in-human clinical trials [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation in research plasma matrices
Mass shift and isotopic purity for matrix effect correction
LLOQ sensitivity and precision in biological matrices
In vitro metabolism and CYP inhibition studies
ISTD for differentiation of exogeneous analyte from metabolites
Metabolite profiling and inhibition constant (Ki) interpretation
Pharmaceutical QC method support
Certified purity and traceability
Method consistency and documentation audit readiness
Preclinical PK/PD modeling
Reproducible IS response across study sites
Exposure-model interpretation and dose-exposure relationship

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